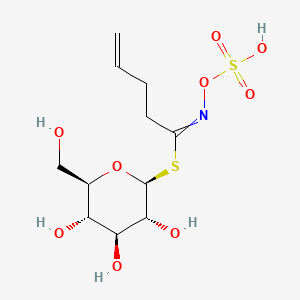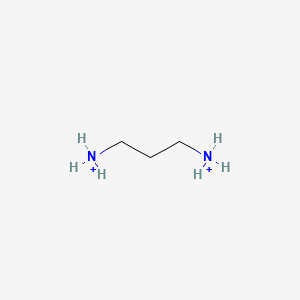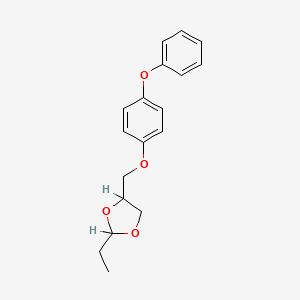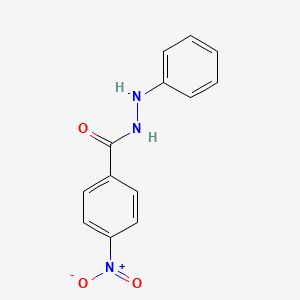![molecular formula C23H17FN4O4S B1228828 3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone](/img/structure/B1228828.png)
3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone is a pyridopyrimidine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Corroborations
The synthesis of compounds related to 3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone has been explored for their potential medicinal applications. A study by Thangarasu et al. (2019) focused on synthesizing pyrazole derivatives with similar structural features and evaluated their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory effects. The study's findings suggest potential in developing future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antiviral and Immunomodulatory Effects
Sidwell et al. (1990) investigated a range of pyrimidinone analogues, including structures related to the target compound, for their effectiveness against Phlebovirus infections in mice. Their research highlighted the antiviral activity and immunomodulatory properties of these compounds (Sidwell, Huffman, Coombs, Renis, Huggins, & Kende, 1990).
Antimycobacterial Activity
Research by Ali et al. (2011) on bis dihydropyrimidine compounds, which share a similar core structure with the compound , demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis. The study's findings provide insights into the potential therapeutic applications of these compounds in treating tuberculosis (Ali, Manogaran, Govindasamy, Sellappan, & Pandian, 2011).
Fluorescent Imaging Agents
Boiadjiev et al. (2006) synthesized fluorinated dipyrrinones, which exhibit high fluorescence, from compounds structurally similar to the target molecule. These derivatives have potential as cholephilic fluorescence and MRI imaging agents, particularly for probing liver and biliary metabolism (Boiadjiev, Woydziak, McDonagh, & Lightner, 2006).
Anti-Inflammatory and Analgesic Properties
Muralidharan et al. (2019) synthesized novel pyrimidin-2-ol derivatives with structures akin to the target compound and evaluated them for anti-inflammatory and analgesic activities. The results suggested that these compounds could serve as effective treatments for inflammatory and pain-related conditions (Muralidharan, Raja, & Deepti, 2019).
Inhibitors for Cognitive Impairment Treatment
A study by Li et al. (2016) designed a set of 3-aminopyrazolo[3,4-d]pyrimidinones, related to the target compound, as inhibitors of phosphodiesterase 1 (PDE1). These compounds, especially ITI-214, showed promise for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li, Zheng, Zhao, Zhang, Yao, Zhu, Beard, Ida, Lane, Snell, Sogabe, Heyser, Snyder, Hendrick, Vanover, Davis, & Wennogle, 2016).
Eigenschaften
Produktname |
3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone |
|---|---|
Molekularformel |
C23H17FN4O4S |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H17FN4O4S/c1-14-4-2-10-27-21(14)26-22-18(23(27)29)12-19(20(25)28(22)13-16-5-3-11-32-16)33(30,31)17-8-6-15(24)7-9-17/h2-12,25H,13H2,1H3 |
InChI-Schlüssel |
LSNBRXNBIYYOLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-ethyl-7-methyl-4-oxo-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1228746.png)
![N-[1-[(2,6-dimethylanilino)-oxomethyl]cyclopentyl]-N-(phenylmethyl)-4-(1-tetrazolyl)benzamide](/img/structure/B1228747.png)


![N-[(2-hydroxy-1-naphthalenyl)-(4-methylphenyl)methyl]cyclohexanecarboxamide](/img/structure/B1228756.png)
![5-[(2-Methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone](/img/structure/B1228757.png)


![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(2-furanylmethyl)-6,7-dimethoxyquinazoline-2,4-dione](/img/structure/B1228762.png)
![6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)


![2-amino-4-(2-ethoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1228769.png)